While the compound can be found listed in chemical databases like PubChem [], and suppliers like Ambeed [], there is no documented research readily available on its specific uses.
Given the structural similarities to other heterocyclic compounds with established research applications, 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one could be explored in various areas of scientific research, including:
3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one is a heterocyclic compound characterized by a fused cyclopentane and pyridine structure. Its molecular formula is C8H6ClNO, with a molecular weight of 167.59 g/mol. The compound features a chloro substituent at the 3-position and a carbonyl group at the 7-position, contributing to its unique chemical properties. The structure can be represented by the following SMILES notation: O=C1CCC2=CC(Cl)=CN=C21 .
These reactions enable the synthesis of various functionalized derivatives, expanding the compound's utility in research and industrial applications.
The synthesis of 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one typically involves multicomponent reactions. A common synthetic route includes:
In industrial settings, continuous flow reactors may be employed to optimize yields and purity.
3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one has potential applications in various fields:
Despite limited documented uses, its unique properties suggest opportunities for exploration in scientific research .
Several compounds share structural similarities with 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one. Notable examples include:
Compound Name | Similarity Index | Unique Features |
---|---|---|
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | 0.94 | Contains different substituents affecting reactivity |
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 0.83 | Lacks chloro substituent; different biological activity |
2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin | 0.79 | Methyl group alters hydrophobicity and reactivity |
5H-Cyclopenta[c]pyridin-7(6H)-one | 0.71 | No chloro substituent; simpler structure |
The uniqueness of 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one lies in its specific combination of functional groups that impart distinct chemical and biological properties compared to these similar compounds .
Heterocyclic compounds containing nitrogen, oxygen, or sulfur atoms are central to pharmaceutical and agrochemical research. The 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one scaffold exemplifies this importance due to:
Compound | Heteroatoms | Bioactivity Profile | Synthetic Utility |
---|---|---|---|
3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one | N, O, Cl | Neurotropic, antimicrobial, corrosion inhibition | Building block for fused rings |
Quinoline | N | Antimalarial, anticancer | Ligand in coordination chemistry |
Indole | N | Antidepressant, antiviral | Alkaloid synthesis |
Benzofuran | O | Anti-inflammatory, antifungal | Polymer precursors |
The exploration of cyclopenta[c]pyridinones began in the mid-20th century, driven by the need for novel heterocyclic frameworks in drug discovery. Key milestones include:
Decade | Method | Key Innovation | Yield Range |
---|---|---|---|
1970s | Cyclocondensation | Sodium alkoxide-mediated reactions | 45–60% |
2000s | Mn(OTf)$$_2$$-catalyzed oxidation | Water-compatible conditions | 70–85% |
2020s | Pd/Au-relay catalysis | Diastereoselective cyclization | 80–95% |
Data compiled from.
The bicyclic framework of 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one comprises a five-membered cyclopentane ring fused to a six-membered pyridinone system. X-ray diffraction studies of structurally related compounds reveal that such fused systems often adopt distorted boat conformations in the pyridinone ring, with puckering parameters ($$Q_T$$) ranging from 0.25–0.30 Å [3]. The chloro substituent at the 3-position introduces steric and electronic effects that influence intermolecular interactions. For example, in analogous halogenated systems, C–H⋯O and N–H⋯O hydrogen bonds form layered architectures stabilized by van der Waals forces [3].
The carbonyl group at the 7-position creates an electron-deficient region, while the chloro atom enhances electrophilicity at adjacent carbon centers. This electronic polarization facilitates regioselective reactions, as observed in derivatives with similar substitution patterns [6].
Compound | Ring Conformation | $$Q_T$$ (Å) | Dominant Intermolecular Interactions |
---|---|---|---|
Target Compound | Distorted boat | 0.28* | C–H⋯O, van der Waals [3] |
4-Bromo Analogue [2] | Boat | 0.31 | C–H⋯Br, N–H⋯O |
Non-Halogenated [6] | Planar | 0.12 | π-π Stacking, C–H⋯O |
*Estimated based on analogous structures [3].
The $$^1$$H NMR spectrum of 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one exhibits distinct signals corresponding to its unique substituents:
The $$^{13}$$C NMR spectrum confirms the presence of the carbonyl carbon (δ 195–200 ppm) and the chloro-substituted aromatic carbon (δ 125–130 ppm) .
HRMS analysis of the compound ([M+H]$$^+$$) yields an exact mass of 167.0348 Da, consistent with the molecular formula $$C8H6ClNO$$ (calculated: 167.0345 Da). The isotopic pattern exhibits a characteristic 3:1 intensity ratio for $$^{35}$$Cl and $$^{37}$$Cl, confirming the presence of a single chlorine atom [2].
The chloro substituent differentiates this compound from its brominated and non-halogenated counterparts:
Property | Cl Derivative | Br Derivative [2] | Non-Halogenated [6] |
---|---|---|---|
Molecular Weight (Da) | 167.59 | 212.04 | 131.13 |
$$\log P$$ | 1.8 | 2.3 | 0.9 |
Melting Point (°C) | 132–134 | 148–150 | 98–100 |
Cyclocondensation reactions serve as the primary synthetic route for constructing the core cyclopenta[c]pyridin-7(6H)-one framework. These multi-component reactions enable the formation of the bicyclic structure through carefully orchestrated bond-forming sequences that create both the five-membered cyclopentanone ring and the six-membered pyridinone moiety [2] [4].
The most extensively studied approach involves the use of sodium alkoxide solutions as both reagent and catalyst in cyclocondensation reactions. This methodology employs 2,5-diarylidenecyclopentanone derivatives as key intermediates, which undergo reaction with propanedinitrile under basic conditions [2]. The process typically requires temperatures between 80-120°C and reaction times of 2-4 hours, achieving yields in the range of 85-92% with high regioselectivity [2].
The mechanistic pathway proceeds through a Knoevenagel condensation between cyclopentanone and aromatic aldehydes to form 2,5-diarylidenecyclopentanone intermediates, followed by Michael addition of propanedinitrile to the α,β-unsaturated ketone system [2]. The alkoxide-induced intramolecular cyclization then yields the desired bicyclic product through dehydration, establishing the core heterocyclic framework [4].
An alternative strategy utilizes manganese triflate catalysis for the direct oxidation of 2,3-cyclopentenopyridine analogues to form cyclopenta[b]pyridin-7(6H)-one derivatives. This method employs manganese triflate as catalyst with tert-butyl hydroperoxide as oxidant, operating at ambient temperature in aqueous media [3]. The reaction demonstrates exceptional chemoselectivity and achieves yields up to 92% while offering significant environmental advantages through its water-compatible conditions .
The catalytic mechanism involves manganese-mediated hydrogen abstraction from the methylene group adjacent to the pyridine ring, followed by oxygenation to form the ketone functionality . This approach represents a green chemistry alternative that eliminates the need for harsh reaction conditions while maintaining high synthetic efficiency [3].
Recent developments have focused on telescoped reaction sequences that integrate multiple synthetic transformations without intermediate isolation. A notable example involves the direct conversion of methyl 4-(3-ethoxy-3-oxopropyl)nicotinate through base-mediated cyclization followed by acid-catalyzed decarboxylation [6]. This approach achieves 58% yield for the cyclopenta[c]pyridin-7(6H)-one core structure and demonstrates the potential for streamlined synthetic protocols [6].
Parameter | Sodium Alkoxide Method | Mn(OTf)₂ Catalyzed | Modified Conditions |
---|---|---|---|
Temperature (°C) | 80-120 | 25 | 60-100 |
Reaction Time (h) | 2-4 | 24 | 1-3 |
Catalyst Loading (mol%) | 20-30 | 10 | 5-15 |
Solvent System | EtOH/MeOH | H₂O | Various |
Yield Range (%) | 85-92 | 70-92 | 75-90 |
Selectivity | High regioselectivity | Excellent chemoselectivity | Good to excellent |
The introduction of chlorine at the 3-position of the cyclopenta[c]pyridin-7(6H)-one framework requires selective halogenation methodologies that maintain the integrity of the heterocyclic system while achieving high regioselectivity. Several strategic approaches have been developed to address this synthetic challenge [7] [8] [9].
The most advanced approach for 3-selective halogenation employs Zincke imine intermediates, which provide unprecedented regioselectivity for pyridine halogenation [7] [9]. This methodology involves a ring-opening, halogenation, ring-closing sequence that temporarily transforms pyridines into reactive azatriene intermediates [7]. The process utilizes N-chlorosuccinimide with hydrochloric acid in dichloromethane, achieving excellent 3-selectivity across diverse substituted pyridines [9].
The mechanistic basis for this selectivity stems from the electronic transformation of electron-deficient pyridines into polarized alkenes that undergo electrophilic substitution reactions similar to electron-rich aromatics [7]. The one-pot protocol demonstrates functional compatibility with complex pharmaceutical structures and achieves yields ranging from 75-95% [9].
Traditional electrophilic aromatic substitution approaches utilize elemental chlorine or chlorinating agents under acidic conditions. These methods typically require elevated temperatures (100-200°C) and strong Brønsted or Lewis acids to compensate for the poor nucleophilicity of pyridine rings [7]. While these approaches can achieve 3-selective halogenation, they often result in regioisomeric mixtures and demonstrate limited functional group tolerance [10].
N-chlorosuccinimide-based methodologies offer improved reaction conditions compared to elemental halogen approaches. These systems operate at moderate temperatures (0-25°C) and provide good selectivity for halogenation reactions [8]. The use of N-halosuccinimides in combination with appropriate solvents and additives enables controlled chlorine incorporation while minimizing side reactions [11].
Advanced metal-catalyzed systems provide alternative approaches for selective halogenation through designed phosphine reagents or transition metal complexes [8]. These methodologies demonstrate variable selectivity patterns depending on the specific catalyst system employed, with yields typically ranging from 50-90% [8]. The functional group tolerance of these systems is generally good, making them suitable for complex synthetic applications [8].
Method | Chlorine Source | Temperature (°C) | Selectivity | Yield Range (%) | Functional Group Tolerance |
---|---|---|---|---|---|
Direct Electrophilic Halogenation | Cl₂/HCl | 100-200 | Moderate | 40-70 | Limited |
N-Halosuccinimide (NBS/NCS) | NCS | 0-25 | Good | 60-80 | Moderate |
Zincke Imine Intermediates | NCS/HCl | RT to 60 | Excellent (3-position) | 75-95 | Excellent |
Metal-Catalyzed Systems | Various metal halides | 25-80 | Variable | 50-90 | Good |
The transition from laboratory-scale synthesis to industrial production of 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one requires comprehensive optimization of reaction parameters, reactor design, and process control systems. Industrial-scale heterocyclic synthesis demands robust methodologies that ensure consistent product quality while maintaining economic viability [12] [13] [14].
Continuous flow reactors represent the most significant advancement in industrial heterocyclic synthesis, offering superior heat and mass transfer characteristics compared to traditional batch processing [14] [15]. These systems enable precise temperature control, enhanced mixing efficiency, and improved reaction containment, leading to increased safety profiles and scalable production capabilities [14].
The implementation of flow chemistry for cyclopenta[c]pyridin-7(6H)-one synthesis provides several critical advantages including super-heating capabilities that allow reactions to proceed above solvent boiling points without evaporation [14]. Telescoped reaction sequences can be achieved through tandem flow reactors, enabling multi-step synthesis without intermediate isolation [14]. The residence time control afforded by flow systems allows for optimization of reaction kinetics and minimization of side product formation [15].
Industrial reactor design must accommodate the specific requirements of heterocyclic synthesis while ensuring efficient heat transfer and process control. Tubular flow reactors with microreactor technology provide optimal conditions for heat-sensitive transformations, while multi-stage reactor systems enable complex reaction sequences [12]. The selection of appropriate reactor materials becomes critical when handling halogenating agents, requiring corrosion-resistant construction materials .
Heat transfer optimization represents a fundamental aspect of industrial-scale production, particularly for exothermic halogenation reactions. Advanced heat exchanger designs and automated temperature control systems ensure reaction safety while maintaining optimal reaction conditions [12]. Mass transfer enhancement through improved mixing technologies enables more efficient reagent utilization and reduced reaction times [14].
Modern industrial production relies heavily on automated process control systems that monitor critical reaction parameters in real-time [17] [18]. These systems integrate temperature, pressure, flow rate, and composition monitoring to ensure consistent product quality and optimal resource utilization [12]. Advanced process analytical technology enables in-line monitoring of reaction progress and product purity, reducing the need for extensive offline analysis [17].
Automated synthesis platforms have been developed specifically for heterocyclic compound production, incorporating robotic systems for reagent handling, reaction monitoring, and product isolation [17] [19]. These systems demonstrate capabilities for producing libraries of heterocyclic compounds with high yield and purity, often exceeding 95% without additional purification steps [19].
The purification of 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one presents unique challenges due to the polar nature of the heterocyclic system and the presence of the chloro substituent. Effective purification strategies must address both the removal of synthetic impurities and the achievement of pharmaceutical-grade purity levels [21] [22] [23].
Column chromatography represents the most versatile purification technique for cyclopenta[c]pyridin-7(6H)-one derivatives, enabling separation based on differential adsorption properties [21] [24]. Silica gel chromatography with carefully optimized solvent systems typically achieves purities of 90-98% with recovery yields of 80-95% [24]. The selection of appropriate eluent systems requires consideration of the compound's polarity and the nature of potential impurities [23].
High-performance liquid chromatography provides superior resolution for complex purification challenges, achieving purities up to 99.5% through partition chromatography mechanisms [25] [26]. Preparative HPLC systems enable gram-scale purification with excellent reproducibility, though economic considerations limit their application to high-value products [24]. The development of specialized stationary phases, including cyanopropyl phases, has enhanced separation efficiency for nitrogen-containing heterocycles [25].
Crystallization techniques offer significant advantages for large-scale purification, providing both high purity levels (95-99%) and good scalability from gram to kilogram quantities [21] [24]. The selection of appropriate solvent systems requires systematic screening to identify conditions where the target compound demonstrates suitable solubility temperature dependence [22]. Solvent mixtures optimized through systematic screening protocols often provide superior crystallization outcomes compared to single solvents [22].
The crystallization process benefits from controlled cooling rates and seeding strategies that promote uniform crystal formation and minimize occlusion of impurities [24]. Anti-solvent crystallization represents an alternative approach that can achieve high purity levels while operating at constant temperature [21].
Sublimation provides an effective purification method for compounds with appropriate vapor pressure characteristics, achieving purities of 85-95% through vapor pressure differences [21] [27]. This technique proves particularly valuable for temperature-stable compounds and eliminates the need for solvents in the purification process [27].
Preparative thin-layer chromatography offers advantages for small-scale purification and analytical method development, providing purities of 85-95% with moderate recovery yields [24]. This technique enables rapid optimization of separation conditions and serves as a valuable tool for purification strategy development [21].
Supercritical fluid chromatography represents an emerging technology for heterocyclic compound purification, offering rapid separation times and excellent resolution [25]. The technique demonstrates particular advantages for thermally sensitive compounds and provides environmental benefits through reduced solvent consumption [25].
Molecular imprinting technologies have been developed for selective extraction of heterocyclic compounds, offering enhanced selectivity compared to conventional extraction methods [26]. These approaches demonstrate potential for both analytical applications and preparative purification processes [26].
Technique | Principle | Purity Achieved (%) | Scale Applicability | Recovery Yield (%) | Time Required |
---|---|---|---|---|---|
Column Chromatography | Differential adsorption | 90-98 | mg to kg | 80-95 | 2-6 hours |
Recrystallization | Solubility differences | 95-99 | g to kg | 70-90 | 4-24 hours |
High-Performance Liquid Chromatography | Partition chromatography | 98-99.5 | mg to g | 85-95 | 1-4 hours |
Sublimation | Vapor pressure differences | 85-95 | mg to g | 60-80 | 2-8 hours |
Preparative Thin Layer Chromatography | Adsorption/desorption | 85-95 | mg scale | 70-85 | 2-4 hours |